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Compound of Interest

Compound Name: 3'-Bromopropiophenone

Cat. No.: B130256 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 3'-
Bromopropiophenone, a key intermediate in various synthetic pathways. The interpretation of

its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data is crucial for its

identification, purity assessment, and elucidation of its structural features. This document

presents a detailed breakdown of the spectral data, standardized experimental protocols for

obtaining such data, and visual representations of the underlying chemical principles.

Data Presentation
The spectral data for 3'-Bromopropiophenone is summarized in the following tables for clarity

and comparative analysis.

Table 1: ¹H NMR Spectral Data of 3'-Bromopropiophenone
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.09 s 1H H-2'

7.88 d 1H H-6'

7.67 d 1H H-4'

7.34 t 1H H-5'

2.98 q 2H -CH₂-

1.22 t 3H -CH₃

Solvent: CDCl₃, 400 MHz. Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectral Data of 3'-Bromopropiophenone

Chemical Shift (δ) ppm Assignment

200.1 C=O

138.9 C-1'

135.8 C-6'

131.2 C-5'

130.1 C-4'

126.6 C-2'

122.8 C-3'

31.8 -CH₂-

8.5 -CH₃

Solvent: CDCl₃. Predicted data.

Table 3: IR Spectral Data of 3'-Bromopropiophenone
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Wavenumber (cm⁻¹) Intensity Assignment

~1685 Strong
C=O stretching (aromatic

ketone)

~3070 Medium C-H stretching (aromatic)

~2980, ~2940 Medium C-H stretching (aliphatic)

~1570, ~1470 Medium-Strong C=C stretching (aromatic ring)

~1220 Strong
C-C(=O)-C stretching and

bending

~790, ~680 Strong
C-H bending (out-of-plane,

aromatic)

~550 Medium C-Br stretching

Note: The IR data is a compilation of typical values for similar structures and available spectral

information.

Table 4: Mass Spectrometry Data of 3'-Bromopropiophenone

m/z Relative Intensity Proposed Fragment

212/214 18.1 / 17.5 [M]⁺ (Molecular Ion)

183/185 100.0 / 97.3 [M-C₂H₅]⁺ (Base Peak)

155/157 36.0 / 35.1 [M-C₂H₅CO]⁺

75 20.6 [C₆H₃]⁺

Source: ChemicalBook.[1]

Mandatory Visualizations
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Spectral Analysis Workflow for 3'-Bromopropiophenone
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Spectral analysis workflow for 3'-Bromopropiophenone.
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Mass Spectrometry Fragmentation of 3'-Bromopropiophenone

[C₉H₉BrO]⁺˙
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- [C₇H₄Br]˙

[C₆H₄Br]⁺
m/z = 155/157

- CO

[C₂H₅]˙ [CO]
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Proposed fragmentation pathway of 3'-Bromopropiophenone in MS.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of 3'-Bromopropiophenone is dissolved in

about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).
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Instrumentation: A high-field NMR spectrometer, such as a 400 MHz instrument, is used for

data acquisition.

¹H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a

spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the

spectrum by removing C-H coupling. A wider spectral width of about 250 ppm is necessary.

Due to the low natural abundance of ¹³C, a larger number of scans (often several thousand)

and a longer relaxation delay (2-5 seconds) are required to obtain a spectrum with adequate

signal intensity.

Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier

transform. The resulting spectrum is then phased and baseline corrected. The chemical

shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample like 3'-Bromopropiophenone, the Attenuated Total

Reflectance (ATR) technique is commonly used. A small amount of the crystalline sample is

placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet

can be prepared by grinding a small amount of the sample with dry potassium bromide and

pressing the mixture into a thin, transparent disk.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: A background spectrum of the empty sample compartment (or the clean

ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample

spectrum is acquired. The spectrum is typically recorded in the mid-infrared range, from

4000 to 400 cm⁻¹.

Data Processing: The final spectrum is presented as percent transmittance or absorbance as

a function of wavenumber (cm⁻¹).
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Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer,

often via a Gas Chromatography (GC) system for separation and purification prior to

analysis. Electron Impact (EI) is a common ionization technique used for this type of

molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70

eV), causing ionization and fragmentation.

Instrumentation: A mass spectrometer equipped with a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer) is used to separate the ions based on their mass-to-charge ratio

(m/z).

Data Acquisition: The mass analyzer scans a range of m/z values to detect the molecular ion

and its fragment ions. The resulting data is displayed as a mass spectrum, which is a plot of

relative ion abundance versus m/z.

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which

provides the molecular weight of the compound. The presence of bromine is indicated by the

characteristic isotopic pattern of the molecular ion and bromine-containing fragments (¹⁹Br

and ⁸¹Br have nearly equal natural abundance, resulting in two peaks of similar intensity

separated by 2 m/z units). The fragmentation pattern provides valuable information about the

structure of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. dev.spectrabase.com [dev.spectrabase.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral
Interpretation of 3'-Bromopropiophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b130256#spectral-data-interpretation-of-3-
bromopropiophenone-h-nmr-c-nmr-ir-ms]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b130256?utm_src=pdf-custom-synthesis
https://dev.spectrabase.com/compound/DKAvP3szL37
https://www.benchchem.com/product/b130256#spectral-data-interpretation-of-3-bromopropiophenone-h-nmr-c-nmr-ir-ms
https://www.benchchem.com/product/b130256#spectral-data-interpretation-of-3-bromopropiophenone-h-nmr-c-nmr-ir-ms
https://www.benchchem.com/product/b130256#spectral-data-interpretation-of-3-bromopropiophenone-h-nmr-c-nmr-ir-ms
https://www.benchchem.com/product/b130256#spectral-data-interpretation-of-3-bromopropiophenone-h-nmr-c-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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